molecular formula C18H12N2O4S B14372936 5,5'-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) CAS No. 91753-05-8

5,5'-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione)

Cat. No.: B14372936
CAS No.: 91753-05-8
M. Wt: 352.4 g/mol
InChI Key: ULWVBNZUSDIXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 2-methyl-1H-isoindole-1,3(2H)-dione with a sulfur-containing reagent. Common synthetic routes may include:

    Condensation reactions: Utilizing thiols or disulfides under acidic or basic conditions.

    Oxidative coupling: Employing oxidizing agents to facilitate the formation of the sulfanediyl bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include:

    Continuous flow reactors: For efficient and controlled synthesis.

    Catalytic processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Sulfanediylbis(2-methyl-1H-isoindole

Properties

CAS No.

91753-05-8

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C18H12N2O4S/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3

InChI Key

ULWVBNZUSDIXNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)SC3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.